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molecular formula C12H18O3Si B8645384 Acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 27798-62-5

Acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester

Cat. No. B8645384
M. Wt: 238.35 g/mol
InChI Key: PJYMTPVMHGKBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04906402

Procedure details

A solution of methyl 2-(4'-trimethylsilyloxyphenyl)ethanoate (34.3 mmole) in dimethoxyethane (10 ml) was added dropwise to the reaction, the temperature rising to -30° C. before cooling to -70° C. This cold reaction mix was added dropwise to a solution of methyliodide (0.16 mole) in dimethoxyethane (20 ml) cooled to -70° C. The mixture was stirred at room temperature overnight before removing the solvent by evaporation. The residue was stirred with dilute HCl and extracted with dichloromethane, washed with saturated NaHCO3 solution, dried (MgSO4) and the product isolated by evaporation. Distillation of the crude product gave MHPP (yield 88%).
Quantity
34.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1.[CH3:17]I>C(COC)OC>[OH:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:17])[C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
34.3 mmol
Type
reactant
Smiles
C[Si](OC1=CC=C(C=C1)CC(=O)OC)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0.16 mol
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to -30° C.
CUSTOM
Type
CUSTOM
Details
This cold reaction
ADDITION
Type
ADDITION
Details
mix
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -70° C
CUSTOM
Type
CUSTOM
Details
before removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
STIRRING
Type
STIRRING
Details
The residue was stirred with dilute HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the product isolated by evaporation
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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